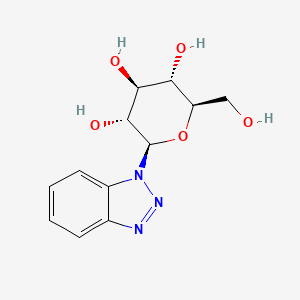![molecular formula C10H15NO6 B6616934 1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid CAS No. 2260935-72-4](/img/structure/B6616934.png)
1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxy)carbonyl]azetidine-3,3-dicarboxylic acid, more commonly referred to as TBADA, is a compound that has been used in a variety of scientific research applications. TBADA is a versatile compound that can be used for a variety of purposes, including drug synthesis, biochemical and physiological studies, and lab experiments.
Mechanism of Action
TBADA acts as a catalyst in the synthesis of various drugs and biopolymers. It is capable of breaking down the bonds between molecules, allowing them to be rearranged into more complex structures. TBADA also acts as a nucleophile, meaning that it can donate electrons to molecules and facilitate the formation of new bonds.
Biochemical and Physiological Effects
TBADA has been shown to have a variety of biochemical and physiological effects. In biochemical studies, TBADA has been shown to have a role in the synthesis of various drugs, peptides, and proteins. In physiological studies, TBADA has been shown to have a role in the regulation of enzyme kinetics and drug-receptor interactions.
Advantages and Limitations for Lab Experiments
TBADA has several advantages for lab experiments. It is a relatively inexpensive and easily accessible compound, and it can be synthesized through a variety of methods. Additionally, TBADA can be used to synthesize a variety of drugs, peptides, and proteins, making it a versatile compound for lab experiments. However, TBADA also has some limitations. It has a relatively short shelf life, and it can be toxic if not handled properly.
Future Directions
There are a variety of potential future directions for TBADA. One potential direction is the development of more efficient synthesis methods. Another potential direction is the exploration of new applications for TBADA, such as the synthesis of new drugs or the study of new biochemical and physiological processes. Additionally, TBADA could be used in the development of more efficient drug-receptor interactions, or in the development of new peptides and proteins. Finally, TBADA could be used in the development of new lab experiments and technologies.
Synthesis Methods
TBADA can be synthesized through a variety of methods. One of the most common methods is the Curtius rearrangement, which involves the reaction of an isocyanate intermediate with a carboxylic acid. This reaction produces a tert-butoxycarbonyl azetidine-3,3-dicarboxylic acid. Another method of synthesis is the reaction of a carboxylic acid with an isocyanate intermediate, followed by a cyclization reaction. This method produces a tert-butoxycarbonyl azetidine-3,3-dicarboxylic acid.
Scientific Research Applications
TBADA has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. TBADA has also been used in the synthesis of peptides, proteins, and other biopolymers. TBADA has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, and in the study of drug metabolism and drug-receptor interactions.
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6/c1-9(2,3)17-8(16)11-4-10(5-11,6(12)13)7(14)15/h4-5H2,1-3H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUFEPDGVAVKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)

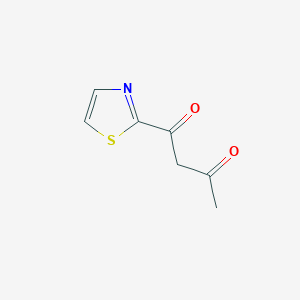
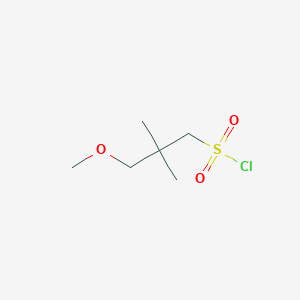
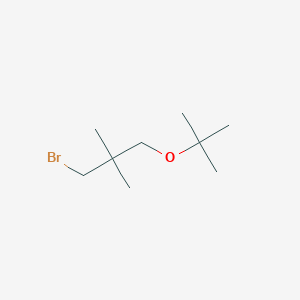
![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)

amine hydrochloride](/img/structure/B6616891.png)

![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
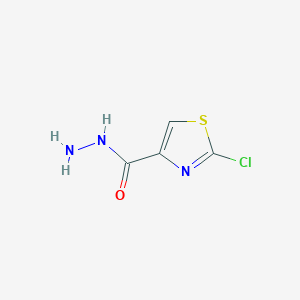
![Methanone,benzo[b]thien-5-yl-4-morpholinyl-](/img/structure/B6616941.png)
